chemical properties and physical constants of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
chemical properties and physical constants of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The specific combination of amino, chloro, and carboxylic acid functional groups on the N-methylated pyrazole ring suggests its potential as a versatile building block for the synthesis of novel bioactive molecules.
This technical guide provides a comprehensive overview of the known and predicted chemical properties and physical constants of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. It is designed to be a valuable resource for researchers, offering insights into its molecular characteristics, stability, and reactivity, alongside practical protocols for its experimental characterization.
Physicochemical Properties
Precise experimental data for 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is not extensively reported in publicly available literature. Therefore, this section presents a combination of data from supplier information and computationally predicted values to offer a comprehensive profile of the compound.
Table 1: Physical and Chemical Constants of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | - |
| CAS Number | 1006451-86-0 | [2][3] |
| Molecular Formula | C₅H₆ClN₃O₂ | [2][3] |
| Molecular Weight | 175.57 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (Predicted) | - |
| Melting Point | Not available. Expected to be a solid with a relatively high melting point due to intermolecular hydrogen bonding. | - |
| Boiling Point | Not available. Likely to decompose before boiling at atmospheric pressure. | - |
| Solubility | Predicted to have moderate solubility in polar organic solvents like DMSO and methanol, and low solubility in non-polar solvents.[4] | - |
| Predicted XlogP | 0.4 (for the related 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid) | [5] |
| Predicted pKa | The carboxylic acid proton is expected to be the most acidic, with a pKa in the range of 2-5. The amino group will have a basic pKa. | - |
Chemical Properties
The chemical behavior of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is dictated by the interplay of its functional groups on the aromatic pyrazole core.
Stability
Substituted aminopyrazoles' stability is influenced by tautomerism and the electronic effects of substituents.[6] The N-methylation in the target molecule prevents annular tautomerism, which can contribute to enhanced stability compared to its N-unsubstituted counterpart. The electron-withdrawing nature of the chloro and carboxylic acid groups can influence the electron density of the pyrazole ring, potentially affecting its susceptibility to metabolic degradation.[6]
Reactivity
The pyrazole ring is generally stable to oxidation and reduction.[7] The reactivity of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is primarily centered around its three functional groups:
-
Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction. It can be converted to an acid chloride to facilitate further reactions.[8]
-
Amino Group: The amino group is nucleophilic and can participate in reactions like acylation, alkylation, and diazotization. The presence of the electron-withdrawing groups on the ring may slightly decrease its basicity and nucleophilicity.
-
Chloro Group: The chloro substituent can potentially undergo nucleophilic aromatic substitution, although this may require harsh reaction conditions.
Proposed Synthesis
The proposed synthesis involves the cyclization of a suitably substituted hydrazine with a β-ketoester or a similar three-carbon precursor, followed by functional group manipulations.
Experimental Protocols
For researchers aiming to characterize this compound, the following experimental protocols for determining key physicochemical properties are provided.
Determination of pKa by UV-Metric Titration
The ionization constant (pKa) is a critical parameter that influences a molecule's solubility, permeability, and target binding.[11] UV-metric titration is a suitable method for compounds containing a chromophore, which is present in the pyrazole ring.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., methanol or DMSO). Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 2 to 12).
-
Titration: Add a small aliquot of the stock solution to each buffer in a 96-well UV-transparent plate.
-
UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum of each well over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.[11] The shake-flask method is a classic and reliable technique for its determination.
Methodology:
-
Solvent Preparation: Prepare a mutually saturated solution of n-octanol and water.
-
Partitioning: Dissolve a known amount of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in one of the phases (e.g., water). Add an equal volume of the other phase (n-octanol).
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Caption: Experimental workflow for determining pKa and logP.
Expected Spectral Properties
While experimental spectra are not available, the following are the expected key features in various spectroscopic analyses based on the molecule's structure.
1H NMR
-
N-CH₃: A singlet peak around 3.5-4.0 ppm.
-
NH₂: A broad singlet that may be exchangeable with D₂O, likely in the range of 5-7 ppm.
-
COOH: A very broad singlet, often downfield (>10 ppm), and also exchangeable with D₂O.
13C NMR
-
C=O (Carboxylic Acid): A peak in the range of 160-175 ppm.
-
Pyrazole Ring Carbons: Three distinct signals for C3, C4, and C5. The carbon attached to the amino group (C3) and the carbon attached to the chloro group (C4) will have characteristic chemical shifts influenced by these substituents.
-
N-CH₃: A peak in the aliphatic region, around 30-40 ppm.
IR Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amino Group): Two sharp peaks in the range of 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Pyrazole Ring): Peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 175, with a characteristic M+2 isotope peak for the chlorine atom (approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of COOH, Cl, and other small fragments.
Conclusion
3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. While a complete experimental dataset for its physicochemical properties is not yet available, this guide provides a solid foundation for researchers by combining existing data, predictive insights, and robust experimental protocols. The information and methodologies presented herein are intended to facilitate further investigation and unlock the full potential of this interesting molecule in the field of drug discovery.
References
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63. [Link]
-
Hendrickx, S., et al. (2020). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. Antimicrobial Agents and Chemotherapy, 64(10), e00835-20. [Link]
-
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]
-
PubChemLite. 3-amino-4-chloro-1h-pyrazole-5-carboxylic acid. [Link]
-
Creative Bioarray. Lipophilicity and pKa Assays. [Link]
-
Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
Slideshare. (2023). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
Al-Zaydi, K. M., et al. (2014). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Molecules, 19(11), 18861-18873. [Link]
-
ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Thoreauchem. 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid-1006451-86-0. [Link]
-
Al-Adhami, M. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-14. [Link]
-
PubChem. 3-amino-1H-pyrazole-5-carboxylic acid. [Link]
- Google Patents. (1997).
-
PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
IP.com. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
-
PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. [Link]
-
ChemRxiv. (2024). pKa predictions for arsonic acid derivatives. [Link]
-
PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
Patsnap. (2018). Method for synthesizing chlorantraniliprole. [Link]
-
Arkat USA. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]
-
MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
-
LookChem. methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Chemsrc. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
NCBI. (1996). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. [Link]
-
Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
-
NextSDS. methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate. [Link]
-
SpectraBase. 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid-1006451-86-0 - Thoreauchem [thoreauchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 8. Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 10. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
